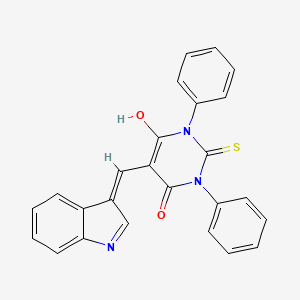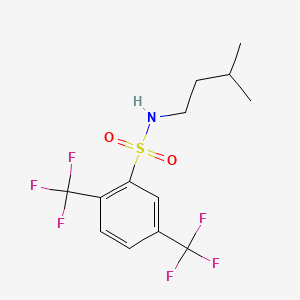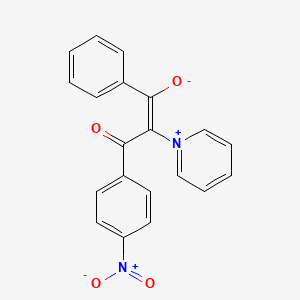
5-(1H-indol-3-ylmethylene)-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-indol-3-ylmethylene)-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes an indole ring, a pyrimidine ring, and a thioxo group, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-ylmethylene)-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves multicomponent reactions (MCRs). These reactions are highly efficient and sustainable, allowing for the combination of multiple starting materials in a single step to produce the desired compound . One common method involves the reaction of 1H-indole-3-carbaldehyde with 1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-indol-3-ylmethylene)-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The indole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole or pyrimidine rings .
Aplicaciones Científicas De Investigación
5-(1H-indol-3-ylmethylene)-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(1H-indol-3-ylmethylene)-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with various molecular targets and pathways. The indole and pyrimidine rings can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. The thioxo group may also play a role in the compound’s activity by forming covalent bonds with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione
- 5-((1-Aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones
- 5-((5-Chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydro-pyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of 5-(1H-indol-3-ylmethylene)-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C25H17N3O2S |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C25H17N3O2S/c29-23-21(15-17-16-26-22-14-8-7-13-20(17)22)24(30)28(19-11-5-2-6-12-19)25(31)27(23)18-9-3-1-4-10-18/h1-16,29H/b17-15+ |
Clave InChI |
VVHVCJNMBUTARY-BMRADRMJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=C(C(=O)N(C2=S)C3=CC=CC=C3)/C=C/4\C=NC5=CC=CC=C54)O |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C(C(=O)N(C2=S)C3=CC=CC=C3)C=C4C=NC5=CC=CC=C54)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377006.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B13377015.png)

![2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 4-chlorobenzoate](/img/structure/B13377029.png)
![2-[(3-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B13377036.png)
![2-phenyl-5-{4-[5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}-1,3,4-oxadiazole](/img/structure/B13377042.png)


![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377057.png)
![4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B13377069.png)

![Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B13377078.png)
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B13377088.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B13377097.png)
